3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol

Description

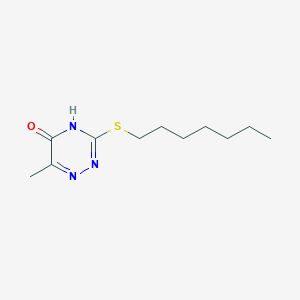

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a methyl group at position 6 and a heptylsulfanyl chain at position 2.

Properties

Molecular Formula |

C11H19N3OS |

|---|---|

Molecular Weight |

241.36 g/mol |

IUPAC Name |

3-heptylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C11H19N3OS/c1-3-4-5-6-7-8-16-11-12-10(15)9(2)13-14-11/h3-8H2,1-2H3,(H,12,14,15) |

InChI Key |

VTGRYYQQOBDHQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCSC1=NN=C(C(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

Introduction of the Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable heptylthiol reacts with a halogenated triazine intermediate.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazine ring can be reduced to form dihydro or tetrahydro derivatives.

Substitution: The heptylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of substituted triazines.

Condensation: Formation of imines or enamines.

Scientific Research Applications

Anticancer Activity

Research has indicated that triazine derivatives, including 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol, possess notable anticancer properties. Studies have demonstrated that compounds within this class can induce apoptosis in cancer cells. For instance, the introduction of various substituents on the triazine ring has been shown to enhance cytotoxicity against multiple cancer cell lines, including MCF-7 and HeLa cells. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation markers .

Table 1: Cytotoxicity of Triazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 5-substituted triazines | HCT-116 | <100 |

| Naphthyl derivative | HeLa | 34 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. This potential makes it a candidate for developing new antimicrobial agents .

Herbicidal Activity

Research into the herbicidal properties of triazine derivatives indicates that they can inhibit the growth of specific weed species. The mechanism often involves interference with photosynthesis or other vital metabolic pathways in plants. This property could be harnessed to develop new herbicides that are more selective and environmentally friendly .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups to enhance its biological activity. Modifications such as fluorination or the addition of alkyl chains have been shown to significantly alter the compound's efficacy against cancer cells and microbes .

Table 2: Synthetic Pathways for Triazine Derivatives

| Reaction Type | Starting Materials | Product |

|---|---|---|

| Nitration | Amino guanidine + Phenylglyoxal | Triazine derivative |

| Alkylation | Triazine + Alkyl halide | Modified triazine |

In Vitro Studies

A study conducted on a series of triazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The most promising candidates were further analyzed for their apoptotic effects, showing significant increases in apoptotic cell populations after treatment .

Field Trials

Field trials assessing the herbicidal activity of triazine derivatives have shown promising results in controlling weed populations while minimizing damage to crops. These trials are crucial for understanding the practical applications of these compounds in agriculture .

Mechanism of Action

The mechanism of action of 3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to disrupted cellular processes.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.

DNA Interaction: Interacting with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Physical Properties

Key Observations :

- Lipophilicity : The heptylsulfanyl group increases hydrophobicity compared to shorter chains (e.g., ethylsulfanyl) or aromatic substituents (e.g., chlorophenyl).

- Electron Effects : Electron-withdrawing groups (e.g., Cl in chlorophenyl derivatives) enhance polarity, while alkylsulfanyl groups are electron-donating.

Cytotoxic Activity

- Thioxo Derivatives : Compounds like 4c (thiazolo-triazine) exhibit cytotoxic activity against HepG2, MCF-7, and A549 cell lines (IC₅₀: 1.2–3.8 µM) .

- Chlorophenyl Analogues : 3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol shows moderate activity in preliminary screens, likely due to halogen-mediated DNA intercalation .

Comparison : The heptylsulfanyl group may enhance membrane permeability, but its bulky chain could hinder target binding compared to smaller substituents.

Physicochemical Properties

- Solubility: Heptylsulfanyl derivatives are poorly water-soluble but soluble in organic solvents (e.g., ethanol, DMSO). Chlorophenyl analogues show better aqueous solubility due to polarity .

- Thermal Stability : Triazin-5-ol derivatives tolerate high temperatures (e.g., 200°C in sealed tubes), critical for synthetic scalability .

Biological Activity

3-(Heptylsulfanyl)-6-methyl-1,2,4-triazin-5-ol is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazine ring with a heptylsulfanyl group and a hydroxyl group at the 5-position. Its structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds in the triazine family exhibit significant antimicrobial properties. A study on similar triazole derivatives showed enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably lower than those for standard antibiotics like Oxytetracycline .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Oxytetracycline | 62.5 | Control |

Anticancer Activity

The antiproliferative effects of triazine derivatives have been documented in various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated cytotoxicity against cancer cell lines such as K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) with low cytotoxicity towards normal cells .

A detailed study evaluated the cytotoxic properties of several triazine derivatives against MCF-7 and HL-60 cell lines, revealing that certain modifications significantly enhanced their anticancer activity.

| Cell Line | Compound Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| K-562 | Triazine Derivative A | 15 | Effective against leukemia |

| MCF-7 | Triazine Derivative B | 20 | Moderate activity |

| HL-60 | 3-(Heptylsulfanyl)-6-methyl... | TBD | Potential for further study |

Anti-inflammatory Activity

The anti-inflammatory potential of triazine derivatives has also been explored. In studies assessing the inhibition of edema in animal models, compounds similar to this compound exhibited significant anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

| Dose Level | Inhibition (%) | Comparison to NSAIDs |

|---|---|---|

| 1/10 DL50 | 60.30 | Indometacine |

| 1/5 DL50 | 45.33 - 61.20 | Phenylbutazone |

Case Studies

A notable case study involved the synthesis and biological evaluation of various triazine derivatives where this compound was included among the tested compounds. The study illustrated that modifications in the side chains significantly influenced both the antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.